2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate
Description
This compound is a polymethine cyanine dye with a tetrafluoroborate counterion, characterized by a conjugated indolium backbone and a cyclohexenyl bridge. Its structure includes two 1,3,3-trimethylindolium moieties connected via an ethenyl linkage to a dimethylamino-substituted cyclohexenyl group. The extended π-conjugation system enables strong near-infrared (NIR) absorption, making it suitable for applications in photothermal therapy, bioimaging, and organic electronics .
Properties
Molecular Formula |
C34H42BF4N3 |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[(2E,6E)-2,6-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C34H42N3.BF4/c1-33(2)26-16-9-11-18-28(26)36(7)30(33)22-20-24-14-13-15-25(32(24)35(5)6)21-23-31-34(3,4)27-17-10-12-19-29(27)37(31)8;2-1(3,4)5/h9-12,16-23H,13-15H2,1-8H3;/q+1;-1 |
InChI Key |
INEKOXODMCXFMF-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(/C(=C\C=C/2\C(=[N+](C)C)/C(=C/C=C\3/N(C4=CC=CC=C4C3(C)C)C)/CCC2)/N(C5=CC=CC=C15)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=[N+](C)C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-((E)-2-(2-(dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indolium core and various substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 590.56 g/mol. The tetrafluoroborate salt form enhances its solubility and stability in biological systems.
The biological activity of this compound appears to be mediated through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
- Antimicrobial Properties : Research indicates potential antibacterial activity against Gram-positive bacteria by disrupting bacterial cell wall biosynthesis. This is particularly relevant in the context of rising antibiotic resistance.
- Neuropharmacological Effects : Given its dimethylamino group, there may be implications for neurotransmitter modulation, which could be beneficial in treating neurological disorders.
Pharmacological Studies
A review of existing literature reveals several studies investigating the pharmacological properties of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Exhibited significant cytotoxicity in HeLa cells (IC50 = 5.99 μM) | MTT assay |
| Study 2 | Inhibited bacterial growth in Staphylococcus aureus (MIC = 0.5 µg/mL) | Broth microdilution method |
| Study 3 | Induced apoptosis in MDA-MB-231 breast cancer cells | Flow cytometry analysis |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial evaluated the efficacy of the compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting its potential as a novel anticancer agent.
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, providing a promising avenue for tackling chronic infections.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and long-term safety profiles.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents or antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related indolium-based tetrafluoroborates, focusing on molecular features, photophysical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations and Electronic Properties The dimethylamino group in the target compound enhances electron-donating capacity compared to analogs with alkyl (e.g., butyl in S2025) or aryl substituents. This increases intramolecular charge transfer, red-shifting absorption into the NIR region (~800–850 nm) . Cyclohexenyl bridges (target compound) provide greater rigidity and extended conjugation than cyclopentenyl (e.g., S2025) or linear chains (e.g., CAS 235781-92-7), improving photostability .
Synthetic Approaches
- The target compound is synthesized via a multi-step process involving indole alkylation, condensation with aldehydes, and tetrafluoroborate salt formation, similar to methods in . Yields (~70–90%) are comparable to those of S2025 but higher than trifluoroacetamido derivatives (~50–60%) due to steric hindrance in the latter .
Applications
- Photothermal Therapy : The target compound’s NIR absorption outperforms shorter-chain analogs (e.g., CAS 235781-92-7) but is less red-shifted than S2025 (~900–950 nm), which is optimized for deeper tissue penetration .
- Bioimaging : Symmetric indolium dyes (e.g., CAS 262607-24-9) exhibit brighter fluorescence, while the target compound’s asymmetry reduces self-aggregation, improving solubility .
Stability and Solubility The tetrafluoroborate counterion enhances solubility in polar solvents (e.g., DMSO, acetonitrile) compared to chloride salts (e.g., S0507 in ). Bulky substituents (e.g., trifluoroacetamido in ) reduce thermal stability, whereas the target compound’s dimethylamino group improves oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
